Pyrotinib

HER2-positive metastatic breast cancer Progression-free survival Head-to-head randomized controlled trial

An irreversible pan-ErbB tyrosine kinase inhibitor that covalently binds EGFR, HER2, and HER4 ATP-binding sites, sustaining target inhibition after drug clearance. In the Phase III PHOEBE trial, pyrotinib plus capecitabine demonstrated superior PFS vs. lapatinib (median 12.5 vs. 6.8 months; HR 0.48). It ranks first among HER2-TKIs for effectiveness, cost-utility, and accessibility. Clinically active in HER2 exon 20 mutant NSCLC and lapatinib-resistant breast cancer. Procure as the benchmark TKI for comparator trials or lapatinib-resistant cohorts.

Molecular Formula C32H31ClN6O3
Molecular Weight 583.1 g/mol
CAS No. 1269662-73-8
Cat. No. B611990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrotinib
CAS1269662-73-8
SynonymsPyrotinib;  SHR-1258;  SHR1258;  SHR 1258;  Pyrotinib maleate
Molecular FormulaC32H31ClN6O3
Molecular Weight583.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C
InChIInChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1
InChIKeySADXACCFNXBCFY-IYNHSRRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyrotinib (CAS 1269662-73-8) Procurement-Relevant Profile: Irreversible Pan-ErbB TKI for HER2-Driven Oncology Research


Pyrotinib (SHR-1258) is an orally bioavailable, irreversible pan-ErbB receptor tyrosine kinase inhibitor developed by Jiangsu Hengrui Medicine [1]. It functions via covalent binding to the ATP-binding sites of EGFR (HER1), HER2, and HER4, thereby blocking downstream PI3K/Akt and RAS/RAF/MAPK oncogenic signaling cascades [2]. The compound demonstrates potent enzymatic inhibition with IC₅₀ values of 13 nM against EGFR and 38 nM against HER2 in cell-free kinase assays [3]. Marketed in China under the brand name Irene since 2018, pyrotinib is indicated for HER2-positive advanced or metastatic breast cancer in combination with capecitabine in patients previously treated with anthracycline or taxane chemotherapy [4].

Pyrotinib Substitution Risk Assessment: Why Lapatinib, Neratinib, and Tucatinib Are Not Interchangeable


HER2-targeted tyrosine kinase inhibitors (TKIs) are not functionally equivalent despite sharing overlapping molecular targets. Pyrotinib differs from lapatinib in its irreversible covalent binding mechanism, which confers sustained target inhibition even after drug clearance and enables clinical activity in lapatinib-resistant settings [1]. Compared with neratinib, pyrotinib incorporates a structurally modified terminal methylpyrrolidine group in the Michael acceptor warhead that alters cellular potency, pharmacokinetic profiles, and in vivo antitumor efficacy [2]. Relative to tucatinib, pyrotinib exhibits broader pan-ErbB target coverage including EGFR and HER4 inhibition rather than HER2-selective blockade [3]. These mechanistic and structural distinctions translate into quantifiable differences in clinical efficacy outcomes, target selectivity profiles, and real-world procurement economics that preclude simple generic substitution.

Pyrotinib vs. HER2-TKI Comparators: Quantitative Evidence for Scientific Selection


Pyrotinib vs. Lapatinib: Phase III PHOEBE Trial — Progression-Free Survival Superiority (HR 0.48, Median PFS 12.5 vs. 6.8 Months)

In the randomized, multicenter, open-label Phase III PHOEBE trial (NCT03080805), pyrotinib plus capecitabine demonstrated statistically significant and clinically meaningful superiority over lapatinib plus capecitabine for HER2-positive metastatic breast cancer patients previously treated with trastuzumab and chemotherapy. The study randomized 267 patients and met its primary endpoint [1].

HER2-positive metastatic breast cancer Progression-free survival Head-to-head randomized controlled trial

Pyrotinib vs. Lapatinib: PHOEBE Trial Overall Survival Benefit (HR 0.69)

In an updated analysis of the Phase III PHOEBE trial with extended follow-up, pyrotinib plus capecitabine demonstrated a statistically significant overall survival (OS) benefit compared with lapatinib plus capecitabine [1].

HER2-positive metastatic breast cancer Overall survival Long-term efficacy

Pyrotinib vs. Neratinib and Lapatinib: Multi-Dimensional Clinical Evaluation — Pyrotinib Ranked First in Effectiveness and Cost-Utility

A comprehensive clinical evaluation published in Anti-Cancer Drugs (2024) systematically compared pyrotinib, neratinib, and lapatinib across six dimensions: safety, effectiveness, economy, suitability, accessibility, and innovation. The evaluation utilized meta-analysis, literature review, and drug administration website data [1].

Comparative effectiveness Pharmacoeconomics HER2-TKI evaluation

Pyrotinib vs. HER2-TKI Class: Enzymatic Inhibition Potency and Broad Target Coverage (IC₅₀ Comparison)

Pyrotinib exhibits potent dual EGFR/HER2 enzymatic inhibition with a broader target coverage profile compared with tucatinib and distinct potency characteristics relative to neratinib and lapatinib based on biochemical IC₅₀ values reported in comparative literature [1].

Kinase inhibition Enzymatic potency Target selectivity

Pyrotinib vs. Neratinib: Structural Optimization of Michael Acceptor Warhead Yields Improved Cellular Potency and PK Profile

Pyrotinib was developed through systematic structural modification of neratinib, specifically by altering the terminal amine substitution of the Michael acceptor covalent-binding warhead. The terminal methylpyrrolidine group in pyrotinib confers measurable improvements in pharmacological properties compared with neratinib [1].

Structure-activity relationship Drug design Pharmacokinetics

Pyrotinib vs. Neratinib and Lapatinib: Diarrhea Risk Is Manageable with Loperamide Prophylaxis — Evidence from Randomized Sub-Studies

While pyrotinib and neratinib both demonstrate higher risk of grade ≥3 diarrhea compared with lapatinib, systematic evaluations confirm this risk is reversible and preventable with loperamide prophylaxis. A randomized sub-study of the Phase II PHAEDRA trial directly compared loperamide durations for pyrotinib-induced diarrhea prophylaxis [1][2].

Adverse event management Diarrhea prophylaxis Safety comparative

Pyrotinib (CAS 1269662-73-8) Optimal Deployment Scenarios Based on Quantitative Comparative Evidence


Second-Line HER2-Positive Metastatic Breast Cancer: Comparator Sourcing for Clinical Trials Requiring Lapatinib-Beating Efficacy

Based on Phase III PHOEBE trial data demonstrating pyrotinib plus capecitabine superiority over lapatinib plus capecitabine with HR 0.48 for PFS (median 12.5 vs. 6.8 months) and HR 0.69 for OS, pyrotinib should be prioritized as the investigational agent or active comparator in second-line HER2-positive MBC clinical protocols [1]. For procurement teams sourcing comparator drugs for trials evaluating novel HER2-directed therapies, pyrotinib represents the benchmark TKI with demonstrated OS benefit in this population. The compound is indicated for procurement when trial power calculations require a control arm with established PFS advantage over lapatinib-based regimens.

Health Technology Assessment (HTA) and Formulary Decision-Making: Evidence-Based Selection Among HER2-TKIs

The comprehensive multi-dimensional clinical evaluation published in Anti-Cancer Drugs (2024) provides systematic evidence that pyrotinib ranks first in effectiveness, cost-utility, innovation, suitability, and accessibility among HER2-TKIs (pyrotinib > neratinib > lapatinib) [1]. Institutional pharmacy and therapeutics committees, health systems conducting HTA evaluations, and payers developing coverage policies should prioritize pyrotinib procurement based on this multi-criteria evidence. Pyrotinib's superior affordability and lower annual treatment costs compared with neratinib and lapatinib support its selection in value-based procurement frameworks.

Lapatinib-Resistant or Post-Lapatinib HER2-Positive Disease Settings

Pyrotinib is an irreversible pan-ErbB TKI specifically designed to overcome lapatinib resistance through its covalent binding mechanism [1]. Real-world studies demonstrate promising efficacy of pyrotinib-based therapy in patients with prior lapatinib exposure, with median PFS of 6.3 months and objective response rate (ORR) of 29.5% in lapatinib-treated populations [2]. For clinical studies evaluating treatment sequencing or resistance mechanisms, pyrotinib should be procured specifically for cohorts with documented lapatinib pretreatment or progressive disease on reversible TKIs. This application scenario is uniquely suited to pyrotinib and not interchangeable with lapatinib or tucatinib (reversible) or neratinib (structurally distinct irreversible inhibitor).

HER2-Mutant Non-Small Cell Lung Cancer (NSCLC) with Exon 20 Insertion Mutations

Pyrotinib has demonstrated promising clinical activity in NSCLC patients harboring HER2 mutations, particularly exon 20 insertion mutations including the common p.A775_G776insYVMA variant (47.9% of HER2-mutant NSCLC) [1]. A Phase II study reported ORR of 53.3% and median PFS of 6.4 months in HER2-mutant NSCLC patients [2]. First-line pyrotinib-based combination therapy in advanced HER2-mutant NSCLC demonstrates significant survival benefits with manageable toxicity [1]. For translational research programs and clinical trials targeting HER2 exon 20 insertion-driven NSCLC—an area with limited approved targeted therapies—pyrotinib procurement is scientifically justified based on these mutation-specific activity data. Ongoing Phase III trials (pyrotinib vs. docetaxel in HER2 exon 20 mutant NSCLC) further support its role in this indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.